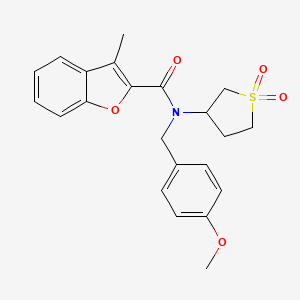![molecular formula C21H29N3S2 B12142728 (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine](/img/structure/B12142728.png)
(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is a complex heterocyclic molecule featuring a thiophene and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a 2-thienyl derivative through a condensation reaction involving thiophene and an appropriate aldehyde or ketone.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions to form the thiopheno[3,2-e]pyrimidine core.
Attachment of the Undecylamine Chain: The final step involves the nucleophilic substitution reaction where the undecylamine chain is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in chloroform for bromination; nitric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its heterocyclic structure is conducive to binding with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry
In the industrial sector, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells .
作用機序
The mechanism of action of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share structural similarities but lack the pyrimidine ring.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine core but lack the thiophene ring.
Uniqueness
The uniqueness of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine lies in its fused thiophene-pyrimidine structure, which imparts distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a broader range of biological targets and improves its stability and solubility in various solvents .
特性
分子式 |
C21H29N3S2 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC名 |
5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29N3S2/c1-2-3-4-5-6-7-8-9-10-13-22-20-19-17(18-12-11-14-25-18)15-26-21(19)24-16-23-20/h11-12,14-16H,2-10,13H2,1H3,(H,22,23,24) |
InChIキー |
HRUQCXQVQAEUIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12142649.png)
![ethyl 4-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12142653.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12142666.png)
![3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142673.png)
![(5Z)-3-(4-methylbenzyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12142678.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12142684.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142687.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12142690.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142702.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142704.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12142706.png)

![(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142723.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142725.png)
